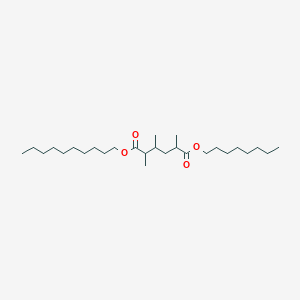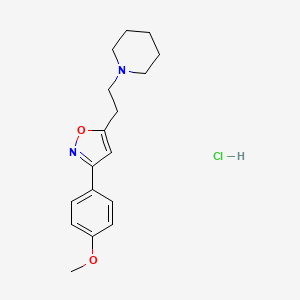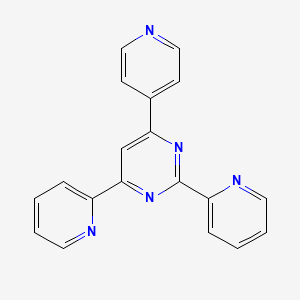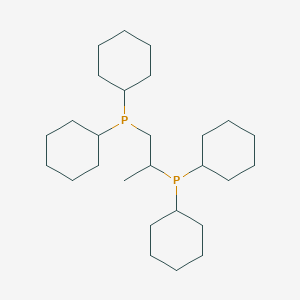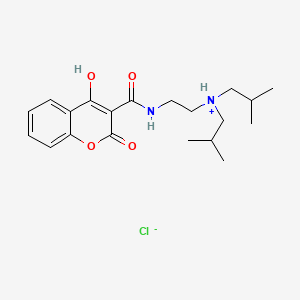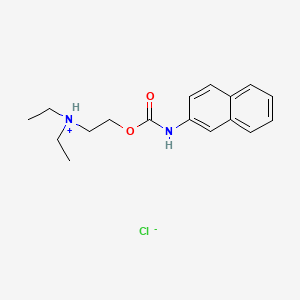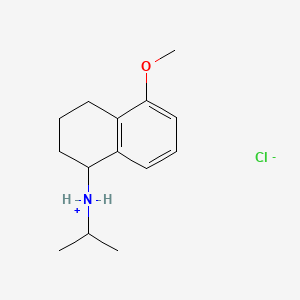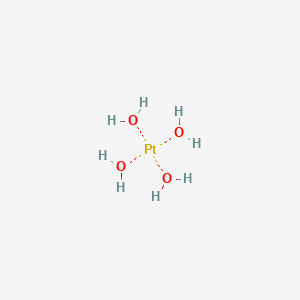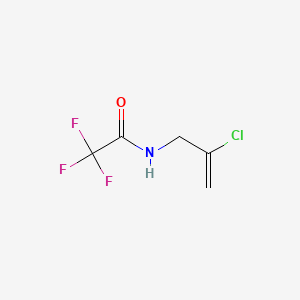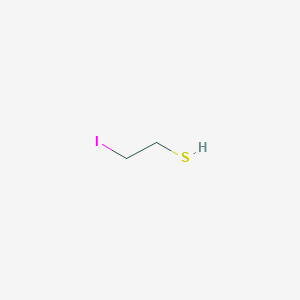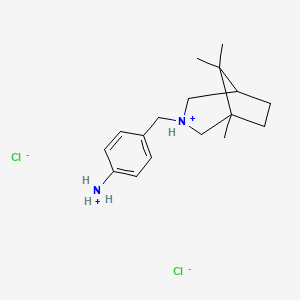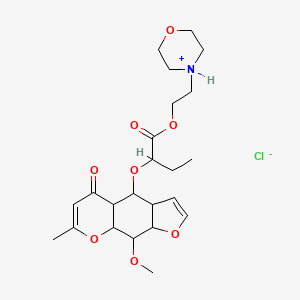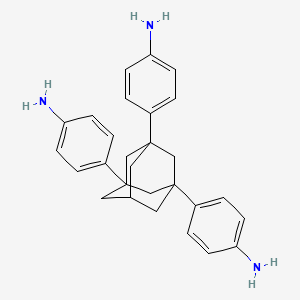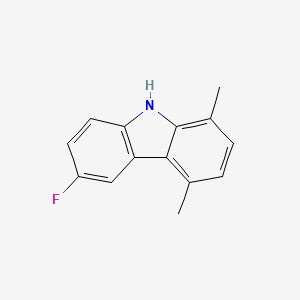
3-Fluoro-5,8-dimethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5,8-dimethyl-9H-carbazole is an organic compound with the molecular formula C14H12FN. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is characterized by the presence of a fluorine atom at the 3-position and two methyl groups at the 5 and 8 positions on the carbazole ring. It has a molecular weight of 213.25 g/mol and exhibits a melting point of 84.8-87.2 °C and a boiling point of 384.5±37.0 °C .
Preparation Methods
The synthesis of 3-Fluoro-5,8-dimethyl-9H-carbazole can be achieved through various synthetic routes. One common method involves the functionalization of carbazole at the 3, 5, and 8 positions. The preparation typically involves the use of fluorinating agents and methylating agents under controlled reaction conditions. Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-Fluoro-5,8-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The fluorine atom and methyl groups on the carbazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Scientific Research Applications
3-Fluoro-5,8-dimethyl-9H-carbazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of advanced materials, including polymers and electronic materials
Mechanism of Action
The mechanism of action of 3-Fluoro-5,8-dimethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The fluorine atom and methyl groups on the carbazole ring influence its reactivity and interactions with biological molecules. These interactions can affect various cellular processes and pathways, leading to specific biological effects .
Comparison with Similar Compounds
3-Fluoro-5,8-dimethyl-9H-carbazole can be compared with other similar compounds, such as:
3,6-Dimethyl-9H-carbazole: Lacks the fluorine atom, which may result in different reactivity and biological activities.
5,8-Dimethyl-9H-carbazole: Lacks the fluorine atom, affecting its chemical and biological properties.
3-Fluoro-9H-carbazole: Lacks the methyl groups, which can influence its reactivity and interactions.
Properties
Molecular Formula |
C14H12FN |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
6-fluoro-1,4-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H12FN/c1-8-3-4-9(2)14-13(8)11-7-10(15)5-6-12(11)16-14/h3-7,16H,1-2H3 |
InChI Key |
MGRKARAWKHKGIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)F)NC2=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


